Adenosine A1 Receptor Affinity: Quantitative Superiority of N-(4,6-diphenylpyrimidin-2-yl)propionamide Over the Acetamide Analog
N-(4,6-Diphenylpyrimidin-2-yl)propionamide demonstrates a 15.4-fold higher affinity for the human adenosine A1 receptor compared to its closest lower homolog, N-(4,6-diphenylpyrimidin-2-yl)acetamide. In head-to-head displacement assays using [3H]DPCPX on human A1 receptors expressed in CHO cells, the propionamide derivative achieved a Ki of 31.3 nM, while the acetamide analog yielded a Ki of 483 nM [1][2]. This difference highlights that extending the acyl chain from acetyl to propionyl markedly enhances receptor complementarity.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 31.3 nM (alternate replicate: 46 nM) |
| Comparator Or Baseline | N-(4,6-diphenylpyrimidin-2-yl)acetamide: Ki = 483 nM |
| Quantified Difference | 15.4-fold greater affinity for the propionamide |
| Conditions | Displacement of [3H]DPCPX from human adenosine A1 receptor expressed in CHO cells |
Why This Matters
The 15.4-fold affinity advantage directly translates to lower compound consumption and higher signal-to-noise in A1 receptor assays, making the propionamide the superior choice for A1-targeted experiments.
- [1] BindingDB BDBM50157663: CHEMBL222718 – Ki data for A1 receptor. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50157663. View Source
- [2] BindingDB BDBM50157675: CHEMBL225244 – Ki data for acetamide analog. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50157675. View Source
